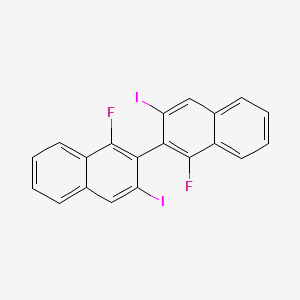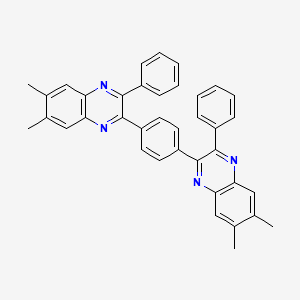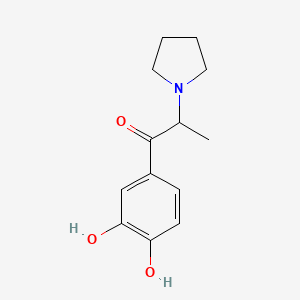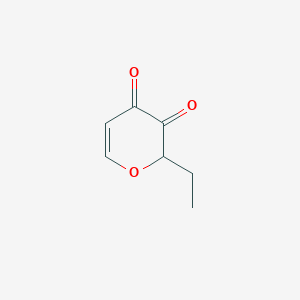
2,2'-Binaphthalene, 1,1'-difluoro-3,3'-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is a chemical compound characterized by the presence of two naphthalene units connected at the 2,2’ positions, with fluorine atoms at the 1,1’ positions and iodine atoms at the 3,3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- typically involves the halogenation of binaphthalene derivatives. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane, with temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the iodine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The naphthalene units can participate in oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Halogenation: Iodine, fluorine sources, and appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized/Reduced Forms: Various oxidized or reduced naphthalene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Electronics: Application in the development of organic semiconductors or other electronic materials.
Coatings and Dyes: Used in the formulation of specialized coatings or dyes with unique properties.
Mechanism of Action
The mechanism by which 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dibromo-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dichloro-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dimethyl-
Uniqueness: 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Properties
CAS No. |
874907-59-2 |
|---|---|
Molecular Formula |
C20H10F2I2 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
1-fluoro-2-(1-fluoro-3-iodonaphthalen-2-yl)-3-iodonaphthalene |
InChI |
InChI=1S/C20H10F2I2/c21-19-13-7-3-1-5-11(13)9-15(23)17(19)18-16(24)10-12-6-2-4-8-14(12)20(18)22/h1-10H |
InChI Key |
ZVYZPOILSXJYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C3=C(C4=CC=CC=C4C=C3I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)



![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)

![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
